1-(2,4-dichlorobenzyl)-1H-indazole

Antispermatogenic SAR Male Contraception Indazole Medicinal Chemistry

1-(2,4-Dichlorobenzyl)-1H-indazole (IUPAC: 1-[(2,4-dichlorophenyl)methyl]indazole; molecular formula C₁₄H₁₀Cl₂N₂; MW 277.1 g/mol) is the core N1-substituted indazole scaffold that serves as the essential synthetic precursor to an entire family of biologically and clinically significant indazole derivatives. Unlike generic indazole building blocks, this compound bears the 2,4-dichlorobenzyl pharmacophore at the N1 position — a substitution pattern that structure-activity relationship (SAR) studies have repeatedly identified as optimal for antispermatogenic, anticancer, and ion-channel-modulating activities across multiple derivative series.

Molecular Formula C14H10Cl2N2
Molecular Weight 277.1 g/mol
Cat. No. B246915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-dichlorobenzyl)-1H-indazole
Molecular FormulaC14H10Cl2N2
Molecular Weight277.1 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=NN2CC3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C14H10Cl2N2/c15-12-6-5-11(13(16)7-12)9-18-14-4-2-1-3-10(14)8-17-18/h1-8H,9H2
InChIKeyMFDFIORYRFXGIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,4-Dichlorobenzyl)-1H-indazole: The Definitive N1-Pharmacophore Scaffold for Indazole-Based Drug Discovery and Chemical Biology


1-(2,4-Dichlorobenzyl)-1H-indazole (IUPAC: 1-[(2,4-dichlorophenyl)methyl]indazole; molecular formula C₁₄H₁₀Cl₂N₂; MW 277.1 g/mol) is the core N1-substituted indazole scaffold that serves as the essential synthetic precursor to an entire family of biologically and clinically significant indazole derivatives [1]. Unlike generic indazole building blocks, this compound bears the 2,4-dichlorobenzyl pharmacophore at the N1 position — a substitution pattern that structure-activity relationship (SAR) studies have repeatedly identified as optimal for antispermatogenic, anticancer, and ion-channel-modulating activities across multiple derivative series [2]. The unsubstituted C3 position is the critical chemical feature that distinguishes this scaffold from its pre-functionalized descendants (e.g., lonidamine, adjudin, AF-2785), enabling researchers to install diverse C3 substituents and generate libraries of analogs for systematic pharmacological exploration [3]. X-ray crystallographic analysis confirms that the dichlorophenyl ring adopts a near-orthogonal orientation (dihedral angle 83.1°) relative to the planar indazole core, a conformational feature that influences molecular recognition at biological targets [4].

Why Generic 1-Benzyl-indazole or Mono-Halogenated Scaffolds Cannot Substitute for 1-(2,4-Dichlorobenzyl)-1H-indazole in Research Procurement


Simple 1-benzyl-1H-indazole, 1-(4-chlorobenzyl)-1H-indazole, or other mono-halogenated N1-benzyl indazole scaffolds cannot recapitulate the biological performance of the 2,4-dichlorobenzyl-substituted core. The Corsi et al. (1976) landmark SAR study demonstrated that the 2,4-dichloro substitution pattern on the benzyl ring is the critical determinant of antispermatogenic potency within the 1-halobenzyl-indazole-3-carboxylic acid series, with the 2,4-dichloro derivative ranking among the most potent congeners alongside the 2,4-dibromo and 4-chloro-2-methyl variants [1]. Direct comparative embryotoxicity data further quantify this: the 2,4-dichlorobenzyl-bearing lonidamine exhibits an LD₅₀ of 20 mg/kg, which is 7.25-fold more potent than the 4-chlorobenzyl analog AF-1312/TS (LD₅₀ 145 mg/kg) [2]. Pharmacokinetic studies confirm that despite producing lower serum and testicular concentrations than AF-1312/TS, the 2,4-dichloro compound achieves antispermatogenic efficacy at lower doses, establishing that the 2,4-dichlorobenzyl motif confers higher intrinsic potency rather than merely altered bioavailability [3]. Furthermore, purchasing a pre-functionalized C3 derivative (e.g., lonidamine carboxylic acid or adjudin carbohydrazide) permanently locks the researcher into a single pharmacophore, whereas the unsubstituted C3 scaffold enables systematic diversification across carboxylic acid, carbohydrazide, acrylic acid, carboxamide, and ester chemotypes — all of which exhibit distinct pharmacological profiles [4].

Quantitative Evidence Guide: 1-(2,4-Dichlorobenzyl)-1H-indazole Differentiation from Closest Analogs


N1-Benzyl Halogenation SAR: 2,4-Dichloro Substitution Confers 7.25-Fold Greater in Vivo Antispermatogenic Potency vs. 4-Chloro Analog

The 2,4-dichlorobenzyl substitution pattern on the N1 position of the indazole scaffold drives substantially greater antispermatogenic potency than the mono-chlorinated 4-chlorobenzyl variant. In embryotoxicity studies directly comparing the two N1-substituted indazole-3-carboxylic acid derivatives, the 2,4-dichlorobenzyl-bearing lonidamine exhibited an LD₅₀ of 20 mg/kg, whereas the 4-chlorobenzyl-bearing AF-1312/TS showed an LD₅₀ of 145 mg/kg — a 7.25-fold potency advantage for the 2,4-dichloro scaffold [1]. Pharmacokinetic analysis confirmed that the 2,4-dichloro compound achieves antispermatogenic efficacy at lower administered doses despite producing lower serum and testicular concentrations, indicating that the potency difference arises from higher intrinsic activity rather than pharmacokinetic factors [2]. The Corsi et al. (1976) foundational SAR study further identified 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid as one of the most potent compounds among an extensive series of halogenated 1-benzylindazole-3-carboxylic acids evaluated for testicular weight reduction and spermatogenesis inhibition in rats [3].

Antispermatogenic SAR Male Contraception Indazole Medicinal Chemistry

CFTR Chloride Channel Blockade: C3 Substituent Identity on the 2,4-Dichlorobenzyl-indazole Scaffold Produces 3.7-Fold Difference in IC₅₀ Potency

The unsubstituted C3 position of 1-(2,4-dichlorobenzyl)-1H-indazole is the critical chemical branching point that determines pharmacological potency at the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. In a direct head-to-head electrophysiological comparison using whole-cell patch clamp recording in rat epididymal epithelial cells, two C3-substituted derivatives of the same 2,4-dichlorobenzyl-indazole scaffold exhibited markedly different CFTR blocking potencies: AF-2785 (C3-acrylic acid) showed an apparent IC₅₀ of 170.6 μM, whereas lonidamine (C3-carboxylic acid) showed an apparent IC₅₀ of 631.5 μM — a 3.7-fold difference [1]. Both compounds were more potent than the reference CFTR blocker diphenylamine-2-carboxylate (DPC, IC₅₀ 1294 μM), and both inhibited cAMP-stimulated short-circuit current (a measure of chloride secretion) in cultured rat epididymal epithelia with potency exceeding any known chloride channel blocker at the time of study [1]. Single-channel kinetic analysis further revealed distinct blocking mechanisms: lonidamine exhibited a flickery block with an on-rate of 3.68 μmol⁻¹·sec⁻¹ and off-rate of 69.01 sec⁻¹, while AF-2785 showed an on-rate of 3.27 μmol⁻¹·sec⁻¹ and off-rate of 108 sec⁻¹, demonstrating that even subtle C3 modifications on the identical 2,4-dichlorobenzyl-indazole core produce mechanistically distinguishable channel blockade [2].

CFTR Channel Pharmacology Ion Channel Blocker Male Contraceptive Mechanism

Mitochondrial Pyruvate Carrier (MPC) Inhibition: The 2,4-Dichlorobenzyl-indazole Scaffold Delivers Potent Target Engagement with Ki = 2.5 μM at MPC

The 2,4-dichlorobenzyl-indazole-3-carboxylic acid derivative (lonidamine) engages the mitochondrial pyruvate carrier (MPC) with a Ki of 2.5 μM in isolated rat liver mitochondria, establishing this scaffold as one of the most potent known small-molecule MPC inhibitors [1]. The same study demonstrated cooperative inhibition of L-lactate transport by monocarboxylate transporters MCT1, MCT2, and MCT4 expressed in Xenopus laevis oocytes, with K₀.₅ values of 36–40 μM and Hill coefficients of 1.65–1.85, indicating that the 2,4-dichlorobenzyl-indazole pharmacophore simultaneously targets multiple nodes of cellular energy metabolism [1]. The scaffold also inhibits mitochondrial hexokinase, with lonidamine reported as a hexokinase-2 inhibitor that triggers apoptosis in endothelial cells and reduces proliferation, migration, invasion, and morphogenesis [2]. This multi-target mitochondrial engagement profile is directly attributable to the 2,4-dichlorobenzyl-indazole core structure and cannot be replicated by indazole scaffolds lacking the 2,4-dichlorobenzyl N1 substitution.

Mitochondrial Metabolism Cancer Metabolism Pyruvate Carrier Inhibition

X-Ray Crystallographic Conformation: The 2,4-Dichlorophenyl Ring Adopts a Near-Orthogonal Orientation (Dihedral 83.1°) Relative to the Indazole Plane

Single-crystal X-ray diffraction analysis of 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid reveals that the 2,4-dichlorophenyl ring adopts a near-orthogonal orientation with respect to the planar indazole group, characterized by a dihedral angle of 83.1(1)° [1]. The structure was solved from 1815 diffractometer-measured intensities (I ≥ 2.5σ(I)) and refined by full-matrix least-squares to a final conventional R index of 0.035 (Rw = 0.043), indicating high structural resolution [1]. The crystals belong to the triclinic system, space group P1̄, with unit cell parameters a = 11.966(2) Å, b = 8.118(2) Å, c = 7.693(2) Å, α = 97.03(2)°, β = 92.98(2)°, γ = 106.15(2)°, and a calculated density of 1.503 g·cm⁻³ [1]. Quantum-chemical conformational analysis using the semiempirical AM1 method confirmed that this near-orthogonal conformation corresponds to one of the calculated energy minima, indicating that the 83.1° dihedral angle represents a thermodynamically favored geometry rather than a crystal-packing artifact [1]. This well-defined conformational preference has direct implications for molecular docking studies and structure-based drug design using this scaffold.

Structural Biology Conformational Analysis X-Ray Crystallography

C3 Diversification Track Record: The Unsubstituted Scaffold Is the Common Precursor to Four Distinct Pharmacological Classes Across Male Contraception, Oncology, and Appetite Regulation

The unsubstituted C3 position of 1-(2,4-dichlorobenzyl)-1H-indazole is the sole common synthetic precursor from which at least four pharmacologically distinct compound classes have been derived through systematic C3 functionalization [1]. These include: (i) 1-(2,4-dichlorobenzyl)-indazole-3-carboxylic acid (lonidamine/DICA/AF-1890), an anticancer agent that inhibits mitochondrial hexokinase and MPC, evaluated in Phase III clinical trials for oncology [2]; (ii) 1-(2,4-dichlorobenzyl)-indazole-3-carbohydrazide (adjudin/AF-2364), a non-hormonal reversible male contraceptive with demonstrated efficacy in rats, rabbits, and beagle dogs, and additional activities as a sirtuin activator, anti-inflammatory, and anti-ototoxicity agent [3]; (iii) 1-(2,4-dichlorobenzyl)-indazole-3-acrylic acid (AF-2785), a potent CFTR chloride channel blocker with male contraceptive activity [1]; and (iv) C3-carboxamide derivatives (LONI series) exhibiting orexant and anorexant effects with peripheral antiedema activity [4]. A single in vivo screening assay using testin induction as a biomarker of Sertoli-germ cell junction disruption was employed to evaluate a panel of C3-diversified analogs, demonstrating that the 2,4-dichlorobenzyl-indazole scaffold with systematic C3 variation enables parallel pharmacological profiling across mechanistically distinct endpoints [1].

Scaffold Diversification Male Contraceptive Development Indazole Chemical Biology

In Vivo Reversibility and Safety Profile: C3-Carbohydrazide and C3-Acrylic Acid Derivatives of the 2,4-Dichlorobenzyl-indazole Scaffold Demonstrate Reversible Male Contraception Without Hepatotoxicity or Nephrotoxicity

Derivatives of the 1-(2,4-dichlorobenzyl)-1H-indazole scaffold have demonstrated a favorable in vivo safety and reversibility profile that distinguishes this chemical class from hormonal contraceptives. In adult rats receiving multiple oral doses of either AF-2364 (C3-carbohydrazide) or AF-2785 (C3-acrylic acid), animals became infertile within 3–7 weeks after epididymal sperm reserve exhaustion, and depending on dosing regimen, remained infertile for 4–14 weeks before fertility gradually returned, confirming reversibility [1]. Critically, neither compound impaired the hypothalamus-pituitary-testicular axis — serum levels of LH, FSH, and testosterone in treated animals did not differ significantly from control rats [1]. Serum microchemistry further demonstrated that liver and kidney function was unaffected in animals treated with both compounds [1]. This contrasts with hormonal contraceptive approaches that disrupt the pituitary-testicular axis. The adjudin derivative has additionally been validated for efficacy across multiple species including rats, rabbits, and beagle dogs [2]. However, it must be noted that acute toxicity of lonidamine and subchronic toxicity of adjudin have been recognized as development-limiting factors, motivating ongoing scaffold optimization efforts [3].

Reversible Male Contraception in Vivo Toxicology Hypothalamic-Pituitary-Testicular Axis

Optimal Procurement and Application Scenarios for 1-(2,4-Dichlorobenzyl)-1H-indazole Based on Quantitative Differentiation Evidence


Medicinal Chemistry Hit-to-Lead Optimization: Systematic C3 Diversification of the 2,4-Dichlorobenzyl-indazole Scaffold

For medicinal chemistry teams conducting hit-to-lead optimization, 1-(2,4-dichlorobenzyl)-1H-indazole is the rational procurement choice over any pre-functionalized C3 derivative. As demonstrated by Cheng et al. (2001), a single panel of C3-diversified analogs synthesized from this common precursor was screened in parallel using an in vivo testin induction assay, enabling direct comparison of carboxylic acid, carbohydrazide, and acrylic acid pharmacophores under identical experimental conditions [1]. The 3.7-fold difference in CFTR IC₅₀ between the C3-acrylic acid (170.6 μM) and C3-carboxylic acid (631.5 μM) derivatives [2] illustrates that C3 substituent identity is a critical potency determinant that cannot be predicted a priori — only by starting from the unsubstituted scaffold can investigators systematically explore this chemical space. The 7.25-fold potency advantage of the 2,4-dichlorobenzyl motif over the 4-chlorobenzyl analog [3] further validates that this specific N1 substitution pattern, combined with C3 diversification capability, provides the optimal starting point for SAR campaigns targeting antispermatogenic, anticancer, or CFTR-modulating endpoints.

Male Contraceptive Development Programs: Non-Hormonal, Reversible Approach with Preserved Endocrine Function

Reproductive biology laboratories developing non-hormonal male contraceptives should procure this scaffold based on the documented evidence that its C3-carbohydrazide (adjudin) and C3-acrylic acid (AF-2785) derivatives induce reversible infertility in rats within 3–7 weeks, with fertility recovery within 4–14 weeks post-treatment, while completely preserving the hypothalamus-pituitary-testicular axis — serum LH, FSH, and testosterone levels remained statistically indistinguishable from untreated controls [1]. This endocrine-sparing mechanism distinguishes the 2,4-dichlorobenzyl-indazole class from all hormonal contraceptive approaches. The adjudin derivative has further demonstrated contraceptive efficacy across multiple preclinical species (rat, rabbit, beagle dog) [4], providing translational validation that supports scaffold procurement for lead optimization programs targeting improved toxicity and bioavailability profiles [5].

Cancer Metabolism Research: Mitochondrial Pyruvate Carrier and Hexokinase Inhibition Studies

Investigators studying tumor metabolism, the Warburg effect, or mitochondrial transporter pharmacology should procure 1-(2,4-dichlorobenzyl)-1H-indazole as the synthetic entry point to lonidamine and its analogs. The scaffold's 3-carboxylic acid derivative (lonidamine) is one of the most thoroughly characterized small-molecule MPC inhibitors, with a quantitatively defined Ki of 2.5 μM in isolated rat liver mitochondria and cooperative MCT1/2/4 inhibition with K₀.₅ values of 36–40 μM [6]. This dual mitochondrial-plasma membrane transporter inhibition profile is directly attributable to the 2,4-dichlorobenzyl-indazole pharmacophore. The scaffold's established role as a hexokinase-2 inhibitor and its capacity to sensitize tumors to chemotherapy, radiotherapy, and hyperthermia provide a robust evidentiary foundation for structure-activity relationship studies aimed at improving mitochondrial target selectivity and reducing off-target effects.

Computational Chemistry and Structure-Based Drug Design: Experimentally Validated Conformational Input

For computational chemists performing molecular docking, pharmacophore modeling, or molecular dynamics simulations involving indazole-based ligands, the experimentally determined X-ray crystal structure of the 2,4-dichlorobenzyl-indazole scaffold provides a high-resolution conformational constraint (R = 0.035, Rw = 0.043) that is unavailable for generic 1-benzyl-indazole analogs [7]. The near-orthogonal dihedral angle of 83.1° between the dichlorophenyl ring and indazole plane, confirmed by semiempirical AM1 calculations to represent a true energy minimum rather than a crystal-packing artifact [7], should be explicitly incorporated into docking protocols. Using a 1-benzyl-indazole or 1-(4-chlorobenzyl)-indazole scaffold with an assumed or computationally predicted conformation introduces uncertainty in binding pose predictions that can propagate through virtual screening campaigns. Procurement of the experimentally validated 2,4-dichlorobenzyl scaffold eliminates this source of error.

Quote Request

Request a Quote for 1-(2,4-dichlorobenzyl)-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.